molecular formula C11H16N2O4 B2521902 3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1856046-94-0

3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2521902
CAS No.: 1856046-94-0
M. Wt: 240.259
InChI Key: YOANJLMRTQQWRC-UHFFFAOYSA-N
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Description

3-[3-(tert-Butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is a specialized chemical building block designed for advanced pharmaceutical research and drug discovery. This compound features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry that is present in numerous FDA-approved drugs and bioactive molecules due to its ability to interact with diverse biological targets . The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen is a key structural feature, allowing researchers to strategically deprotect the amine under mild conditions for further synthetic elaboration . This makes the reagent highly valuable for constructing more complex molecules, particularly in the synthesis of targeted inhibitors and functionalized amino acid derivatives. The structural motifs present in this compound are associated with significant research value. Pyrazole-sulfonamide hybrids, for instance, have demonstrated promising anticancer activity in research settings, and the pyrazole core is a common feature in drugs like Encorafenib, a therapeutic for metastatic melanoma . Furthermore, the propanoic acid linker is a useful spacer that can enhance the solubility and physicochemical properties of potential drug candidates. Researchers can leverage this multifunctional molecule as a key intermediate in developing novel small-molecule therapeutics, such as enzyme inhibitors, where similar Boc-protected heterocyclic phenylalanine derivatives have been explored for targeting enzymes like tryptophan hydroxylase 1 (TPH1) for metabolic diseases . This product is intended for research purposes only by qualified laboratory personnel.

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)8-4-6-13(12-8)7-5-9(14)15/h4,6H,5,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOANJLMRTQQWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-aminopropanoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide in tetrahydrofuran (THF) at low temperatures . The reaction mixture is then stirred at room temperature for several hours, followed by extraction and purification steps to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group efficiently, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the pyrazole ring or the propanoic acid moiety.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various bases and acids for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and purification steps to isolate the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

Medicinal Chemistry

3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid serves as a valuable intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for potential pharmacological activities, including:

  • Antitumor Agents : Research indicates that modifications to the pyrazole ring can lead to compounds with significant anticancer properties.
  • Anti-inflammatory Drugs : The compound's ability to interact with specific biological targets makes it a candidate for developing anti-inflammatory agents.

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its unique structural features. It can undergo various chemical reactions:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : Can produce alcohols or amines.
  • Substitution Reactions : The Boc group allows for the introduction of other functional groups, enhancing its versatility in creating complex molecules.

Material Science

In material science, this compound is explored for its potential use in developing new materials due to its unique chemical structure, which may impart desirable properties to polymers and other materials.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the antitumor properties of derivatives synthesized from this compound. The results demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Anti-inflammatory Properties

Research highlighted in another scientific article explored the anti-inflammatory effects of modified pyrazole compounds derived from this acid. The findings indicated that these compounds could inhibit key inflammatory pathways, providing a basis for further development as anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group provides protection during synthetic processes, allowing for selective reactions at other sites. The pyrazole ring can interact with various enzymes and receptors, potentially modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in biological systems .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a broader class of pyrazole-propanoic acid derivatives. Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Pyrazole-Propanoic Acid Derivatives

Compound Name Substituents on Pyrazole Molecular Weight Key Properties/Applications Reference
3-[3-(tert-Butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid Boc at C3, propanoic acid at N1 268.3 (calc.) Drug intermediate, Boc protection
3-[4-(Ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid Ethoxycarbonyl at C4, nitro at C3 285.2 (calc.) Potential reactive intermediate
2-[3-(tert-Butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid Boc at C3, branched propanoic acid (2-methyl) 282.3 (calc.) Altered solubility due to branching
2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid Triazole instead of pyrazole, Boc-amino group 270.3 Antimicrobial applications
3-(1-Ethyl-1H-pyrazol-5-yl)propanoic acid Ethyl group at N1 168.2 (calc.) Simplified structure for SAR studies

Key Observations :

  • Boc vs. Ethoxycarbonyl Groups : The Boc group (tert-butyl) enhances steric protection and stability under basic conditions compared to ethoxycarbonyl, which is more labile .
  • Branching Effects: Branched propanoic acid chains (e.g., 2-methyl) reduce crystallinity and may improve solubility in organic solvents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility NMR Shifts (¹H, δ ppm) Reference
3-[3-(Boc)-1H-pyrazol-1-yl]propanoic acid Not reported Moderate in DMSO Expected δ 1.40 (Boc C(CH₃)₃)
2-(Boc-amino)-3-(triazol-1-yl)propanoic acid 188–190 Low in water δ 1.40 (Boc), 7.96/8.20 (triazole)
3-(1-Ethyl-pyrazol-5-yl)propanoic acid Not reported High in ethanol δ 1.24 (CH₃), 4.39/4.83 (CH₂N)

Insights :

  • The Boc group contributes to higher molecular weight and lower aqueous solubility compared to simpler analogs like 3-(1-ethyl-pyrazol-5-yl)propanoic acid .
  • Triazole-containing analogs exhibit distinct NMR shifts due to aromatic proton environments .

Biological Activity

3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is C13H23N3O2C_{13}H_{23}N_3O_2 with a molecular weight of 253.34 g/mol. Its structure includes a tert-butoxycarbonyl group attached to a pyrazole ring, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC13H23N3O2
Molecular Weight253.34 g/mol
IUPAC Nametert-butyl N-[1-(3-pyrazol-1-yl)propan-2-yl]carbamate
InChI KeyPMPXMCJPVJKCHX-UHFFFAOYSA-N

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. Pyrazole derivatives often exhibit their effects by inhibiting enzyme activity or modulating receptor functions. For instance, they can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. A study evaluated several pyrazole compounds against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations . The compound's structural features may enhance its ability to penetrate bacterial membranes or interact with microbial enzymes.

Anti-inflammatory Effects

In vivo studies have demonstrated that pyrazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. For example, compounds similar to this compound were shown to significantly decrease carrageenan-induced edema in animal models, suggesting potential for treating inflammatory conditions .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored in various studies. Certain compounds have been identified as inhibitors of cancer-related pathways, such as those involving BRAF(V600E), a mutation commonly associated with melanoma. The ability of these compounds to induce apoptosis in cancer cells highlights their potential as therapeutic agents in oncology .

Case Study 1: Inhibition of Cyclooxygenase Enzymes

A study investigated the effects of several pyrazole derivatives on COX enzymes. The results indicated that compounds structurally related to this compound exhibited IC50 values comparable to standard NSAIDs like indomethacin, demonstrating significant anti-inflammatory potential .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of a series of pyrazole compounds was tested against both gram-positive and gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, indicating their effectiveness as potential antimicrobial agents .

Q & A

Q. What are the key steps in synthesizing 3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under acidic or basic conditions .
  • Step 2 : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect reactive amines or hydroxyl groups .
  • Step 3 : Coupling the Boc-protected pyrazole with propanoic acid derivatives via alkylation or Michael addition, often employing carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
    Optimization Tips :
  • Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yields .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrazole ring protons (δ 6.5–8.0 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
  • HPLC-MS : Determines purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 313.2 for C₁₅H₂₃N₃O₄) .
  • FT-IR : Identifies carbonyl stretches (Boc C=O at ~1680 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .

Q. What are the common chemical reactions involving this compound, and what reagents are typically used?

  • Deprotection of Boc Group : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding a free amine for further functionalization .
  • Esterification : Reaction with methanol/H₂SO₄ converts the carboxylic acid to a methyl ester for solubility studies.
  • Amide Formation : Coupling with amines using EDC/HOBt generates amide derivatives for biological screening .

Advanced Research Questions

Q. How does regioselectivity in pyrazole ring formation impact the synthesis of derivatives?

Regioselectivity is controlled by:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) direct ring formation to specific positions. Computational modeling (DFT) predicts regiochemical outcomes .
  • Catalytic Conditions : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis enhances selectivity for the 1,3-disubstituted pyrazole isomer .
    Methodology : Compare ¹H NMR spectra of isomers and validate with X-ray crystallography .

Q. How does the Boc group influence the compound’s stability under varying pH and temperature?

  • Acidic Conditions : The Boc group is labile below pH 3 (e.g., in gastric fluid models), releasing CO₂ and tert-butanol. Stability assays (HPLC) at pH 1–7 quantify degradation rates .
  • Thermal Stability : TGA/DSC analysis shows decomposition above 150°C. Store at -20°C in anhydrous environments to prevent hydrolysis .

Q. What computational strategies are used to predict the compound’s reactivity and binding affinity?

  • Molecular Docking : Simulations (AutoDock Vina) model interactions with biological targets (e.g., enzymes) using the compound’s 3D structure (generated via Gaussian 09) .
  • QSAR Models : Correlate substituent effects (e.g., logP, H-bond donors) with activity data to design optimized analogs .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., cisplatin for cytotoxicity) .
  • Metabolite Analysis : LC-MS identifies degradation products that may interfere with activity measurements .
  • Structural Analog Comparison : Compare with derivatives (e.g., 3-(3-methyl-pyrazol-1-yl)propanoic acid) to isolate structural determinants of activity .

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